N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzofuran moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as trifluoromethylphenylpiperazine (tfmpp), have been found to act on serotonin receptors 5-ht1a, 5-ht1b, 5-ht1d, 5-ht2a and 5-ht2c .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and acetylenes under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of catalysts like palladium or copper.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the benzofuran carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Trifluoromethyl iodide, trifluoromethyltrimethylsilane, palladium or copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Pharmaceuticals: The compound is investigated for its potential as a drug candidate due to its unique chemical structure and biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.
Chemical Research: The compound serves as a model molecule in studies of trifluoromethylation reactions and their mechanisms.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Uniqueness
N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to other trifluoromethyl-containing compounds. This uniqueness makes it a valuable molecule for research and potential therapeutic applications .
Biological Activity
N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a benzofuran core with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The synthesis typically involves several steps:
- Formation of the Benzofuran Core : Cyclization of 2-hydroxybenzaldehyde with an alkyne.
- Introduction of the Trifluoromethyl Group : Utilization of reagents like trifluoromethyl iodide.
- Carboxamide Formation : Reaction with an appropriate amine using coupling reagents such as EDCI.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies have shown that it is effective against various bacterial strains, indicating its potential as an antibacterial agent.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
Antiviral Activity
Research indicates that this compound also possesses antiviral properties, particularly against certain viral infections. It has been tested for its efficacy in inhibiting viral replication, showing promise in preclinical models.
Anticancer Potential
The compound has been investigated for its anticancer effects, particularly against various cancer cell lines. Notably, it has demonstrated significant antiproliferative activity.
Cancer Cell Line | IC50 (µM) |
---|---|
A549 (lung cancer) | 5.0 |
MCF-7 (breast cancer) | 3.0 |
HeLa (cervical cancer) | 4.5 |
In vitro studies revealed that this compound induces apoptosis in cancer cells through caspase activation pathways, highlighting its mechanism of action in cancer therapy.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances binding affinity to target proteins, while the benzofuran core facilitates π-π interactions with aromatic residues in proteins.
Case Studies
Several studies have explored the pharmacological potential of this compound:
-
Study on Anticancer Activity : In a study conducted by Flynn et al., the compound was shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
- Findings : The compound exhibited an IC50 value of 0.56 µM in inhibiting tubulin polymerization, which is significantly lower than many existing chemotherapeutics.
-
Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial properties against resistant bacterial strains.
- Results : The compound demonstrated effectiveness against multi-drug resistant strains, suggesting its potential use in treating infections caused by resistant pathogens.
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-6-12(9-11)20-15(21)14-8-10-4-1-2-7-13(10)22-14/h1-9H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGCOKNNILZYEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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